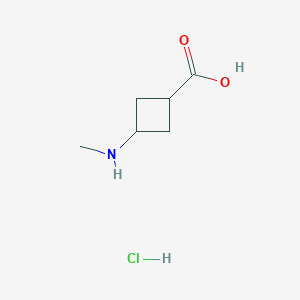
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, abbreviated as MACBH, is a chiral amino acid derivative that can be used in various research applications. It is a versatile compound that has been used in the synthesis of various drugs, as well as in the study of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Cyclobutane-1-carboxylic acid, Methylamine, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Ethyl acetate, Sodium bicarbonate
Reaction
Step 1: Cyclobutane-1-carboxylic acid is reacted with thionyl chloride and methanol to form methyl cyclobutane-1-carboxylate., Step 2: Methyl cyclobutane-1-carboxylate is reacted with methylamine in the presence of sodium hydroxide to form (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid., Step 3: (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid is converted to its hydrochloride salt by reacting it with hydrochloric acid in methanol., Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether., Step 5: The isolated hydrochloride salt is dissolved in ethyl acetate and treated with sodium bicarbonate to remove any remaining acid impurities., Step 6: The ethyl acetate layer is separated and the solvent is removed under reduced pressure to yield the final product, (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride.
Mecanismo De Acción
The mechanism of action of MACBH is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This can lead to changes in biochemical and physiological processes, which can have a variety of effects.
Efectos Bioquímicos Y Fisiológicos
MACBH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have an analgesic effect, and it has been shown to reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MACBH in laboratory experiments is that it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively easy to synthesize, and it can be separated into its enantiomeric forms using chromatographic methods. The main limitation of using MACBH in laboratory experiments is that the mechanism of action is not yet fully understood, so it can be difficult to predict the effects of the compound.
Direcciones Futuras
There are a number of potential future directions for research on MACBH. These include further research into the mechanism of action of the compound, as well as research into its effects on other biochemical and physiological processes. Additionally, further research could be conducted into the potential therapeutic applications of the compound, as well as its potential use in drug synthesis. Finally, further research could be conducted into the potential toxicity of the compound, as well as its potential for drug interactions.
Aplicaciones Científicas De Investigación
MACBH has been used in various research applications, including the synthesis of various drugs, the study of biochemical and physiological effects, and the study of enzyme inhibition. It has also been used as a chiral building block in the synthesis of other compounds.
Propiedades
IUPAC Name |
3-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPDCHHPSIPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)
![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
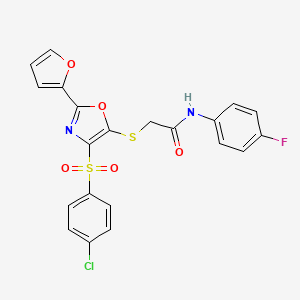
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
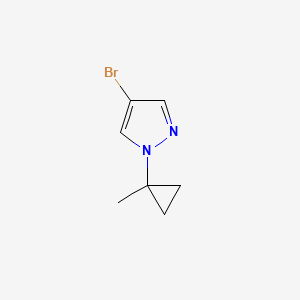
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)
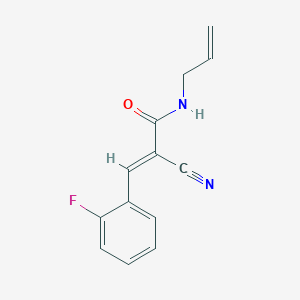
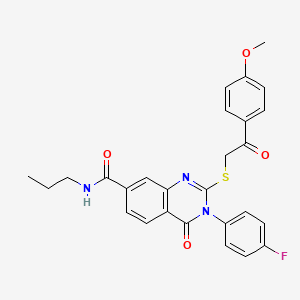
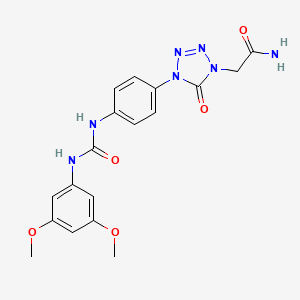
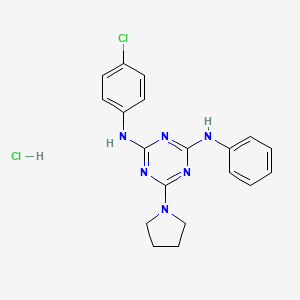
![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)